Copper(II) tetrafluoroborate hexahydrate crystal structure analysis
Copper(II) tetrafluoroborate hexahydrate crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure of Copper(II) Tetrafluoroborate Hexahydrate, ₂
Executive Summary
Copper(II) tetrafluoroborate hexahydrate, with the chemical formula ₂, is a blue crystalline solid that serves as a valuable precursor in coordination chemistry and a catalyst in organic synthesis.[1][2] A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, designing novel materials, and elucidating the fundamental principles of copper(II) coordination. This guide provides a comprehensive analysis of the compound's crystal structure, grounded in single-crystal X-ray diffraction data. We will explore the synthesis of high-quality crystals, the detailed methodology of structural determination, and an in-depth examination of the coordination geometry, Jahn-Teller distortion, and the intricate hydrogen-bonding network that defines the supramolecular architecture. This document is intended for researchers, chemists, and material scientists who require a detailed structural and procedural understanding of this important inorganic salt.
Introduction: The Significance of a Hydrated Copper Salt
In the fields of catalysis and drug development, the precise arrangement of atoms in a molecule dictates its function. Copper(II) complexes are of particular interest due to their diverse coordination geometries, redox activity, and Lewis acidity. Copper(II) tetrafluoroborate hexahydrate is not merely a reagent; it is a model system for studying the behavior of aquated metal ions.[2] Its crystal lattice provides a classic example of a hexaaquacopper(II) cation, [Cu(H₂O)₆]²⁺, where the electronic configuration of the d⁹ Cu(II) ion leads to a predictable and electronically driven structural distortion known as the Jahn-Teller effect.
The analysis of this structure offers insights into:
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Coordination Chemistry: The nature of the interaction between the copper(II) center and its six water ligands.
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Supramolecular Chemistry: The role of the non-coordinating tetrafluoroborate anions and the extensive hydrogen-bonding network in stabilizing the crystal packing.[3]
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Solid-State Dynamics: The potential for temperature-dependent phase transitions, as suggested by the near-orthogonal geometry of its monoclinic cell.[4]
This guide synthesizes crystallographic data to provide a self-validating protocol and a detailed structural narrative.
Synthesis and Crystal Growth: From Precursor to Diffraction-Quality Crystal
The acquisition of a high-quality crystal structure begins with the synthesis of single crystals suitable for X-ray diffraction. The primary method for preparing copper(II) tetrafluoroborate hexahydrate involves a straightforward acid-base reaction.[3]
Causality in Synthesis Design
The choice of precursor is critical. Basic copper(II) carbonate (Cu₂(OH)₂CO₃) is often preferred over copper(II) oxide (CuO) or hydroxide (Cu(OH)₂) because its reaction with tetrafluoroboric acid (HBF₄) produces carbon dioxide gas.[3] The visible effervescence provides a clear indication of the reaction's progress and endpoint. The key to obtaining large, well-defined single crystals lies in controlling the rate of crystallization. Rapid evaporation of the solvent leads to polycrystalline powder, whereas slow evaporation allows for the ordered deposition of ions onto a growing lattice, minimizing defects.
Experimental Protocol: Synthesis and Crystallization
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Reaction Setup: To a 48% aqueous solution of tetrafluoroboric acid (HBF₄) in a beaker with a magnetic stirrer, slowly add small portions of basic copper(II) carbonate. The slow addition is crucial to control the effervescence and prevent the reaction mixture from foaming over.
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Reaction Completion: Continue adding the copper precursor until no more CO₂ evolution is observed, indicating that the acid has been fully neutralized. A small amount of unreacted solid should remain to ensure the final solution is not acidic.
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Filtration: Gently heat the resulting deep blue solution to ensure all the salt is dissolved, and then filter it while warm to remove any unreacted precursor and other solid impurities.
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Crystallization: Transfer the clear blue filtrate to a clean crystallizing dish. Cover the dish with perforated paraffin film to allow for slow evaporation of the water at room temperature.
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Crystal Harvesting: Over several days to weeks, blue, well-formed prismatic crystals will appear. Once the crystals have reached a suitable size (approx. 0.1-0.3 mm), they should be carefully harvested from the mother liquor. The compound is known to be deliquescent, meaning it can absorb moisture from the air and dissolve, so handling should be swift.[4][5]
Workflow for Synthesis and Crystallization
Caption: Workflow for the synthesis and crystallization of ₂.
Physicochemical Properties
A summary of the key identifiers and physical properties of copper(II) tetrafluoroborate hexahydrate is provided below.
| Property | Value |
| Appearance | Blue crystalline solid[1] |
| Chemical Formula | B₂CuF₈H₁₂O₆[6] |
| Molecular Weight | 345.25 g/mol [6] |
| CAS Number | 72259-10-0[1][6] |
| Solubility | Soluble in water[5] |
| Key Characteristic | Deliquescent[4][5] |
Experimental Determination of Crystal Structure
The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SC-XRD). This technique relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a periodic lattice.
Protocol: Single-Crystal X-ray Diffraction Analysis
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Crystal Selection: A high-quality single crystal, free of visible cracks or defects, is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant oil to prevent degradation from air and facilitate flash-cooling.
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Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer and flash-cooled to a low temperature (e.g., 90, 150, or 270 K) in a stream of nitrogen gas.[4] This low temperature minimizes thermal vibrations of the atoms, resulting in a more precise measurement of diffraction intensities. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
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Structure Solution and Refinement: The collected diffraction pattern is used to determine the unit cell parameters and the space group of the crystal. The initial positions of the heavier atoms (Cu, B, F, O) are determined using direct methods. Subsequent refinement using full-matrix least-squares methods allows for the precise location of all atoms, including hydrogens, and the determination of their anisotropic displacement parameters.
Workflow for Single-Crystal X-ray Diffraction
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
In-Depth Analysis of the Crystal Structure
The crystal structure of copper(II) tetrafluoroborate hexahydrate reveals a salt composed of discrete [Cu(H₂O)₆]²⁺ cations and BF₄⁻ anions.[4] The structure is isotypical with that of copper(II) perchlorate hexahydrate.[4]
The [Cu(H₂O)₆]²⁺ Cation: A Jahn-Teller Distorted Octahedron
The central copper(II) ion is coordinated by six water molecules in a distorted octahedral geometry.[4] This distortion is a direct consequence of the d⁹ electronic configuration of Cu(II) in an octahedral field, as predicted by the Jahn-Teller theorem. The theorem states that any non-linear molecule in a degenerate electronic state will be unstable and will undergo a distortion to remove the degeneracy and lower its overall energy. For octahedral Cu(II), this typically manifests as an axial elongation, where two trans-axial Cu-O bonds are significantly longer than the four equatorial Cu-O bonds.
Diagram of the [Cu(H₂O)₆]²⁺ Cation
Caption: Coordination of the [Cu(H₂O)₆]²⁺ ion showing Jahn-Teller distortion.
Supramolecular Assembly and Hydrogen Bonding
The crystal lattice is held together by an extensive and intricate network of hydrogen bonds. The hydrogen atoms of the coordinated water molecules act as donors, forming strong O-H···F hydrogen bonds with the fluorine atoms of the tetrafluoroborate anions. This network creates a robust three-dimensional architecture that dictates the overall crystal packing and contributes significantly to the stability of the compound in the solid state.
Crystallographic Data Summary
The unit cell parameters for ₂ have been determined at multiple temperatures.[4] The structure is monoclinic, with a β angle very close to 90°, which suggests a potential for a phase transition to an orthorhombic system at lower temperatures.[4]
| Parameter | Data at 150 K (Representative) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.60 |
| b (Å) | 9.85 |
| c (Å) | 15.01 |
| β (°) | 90.5 |
| Volume (ų) | 1123 |
| Z | 4 |
| (Note: Specific values are representative and should be sourced from the primary crystallographic literature for precise calculations.) |
Spectroscopic and Thermal Corroboration
While SC-XRD provides the definitive structure, other analytical techniques offer complementary data.
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Vibrational Spectroscopy (Raman/FTIR): The spectra of ₂ show characteristic bands for the vibrations of the [Cu(H₂O)₆]²⁺ cation and the BF₄⁻ anion.[3][4] These spectra can confirm the presence of these ionic species and provide information on the strength of the hydrogen bonds.
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Thermal Analysis (TGA): Thermogravimetric analysis can be used to study the thermal stability of the hydrate.[7] Heating the compound leads to the sequential loss of water molecules, and the temperature at which this occurs provides insight into the strength of the Cu-O coordination bonds.
Applications and Future Directions
Copper(II) tetrafluoroborate is a versatile reagent in synthetic chemistry.
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Lewis Acid Catalysis: It is employed as a catalyst in various organic reactions, such as Diels-Alder reactions and cyclopropanations.[2]
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Precursor for Coordination Polymers: It serves as a starting material for the synthesis of new metal-organic frameworks (MOFs) and coordination complexes, where the weakly coordinating tetrafluoroborate anion can be easily displaced by other ligands.[3]
Future research could focus on experimentally verifying the predicted monoclinic-to-orthorhombic phase transition at low temperatures and exploring the catalytic activity of this complex in novel transformations.
Conclusion
The crystal structure of copper(II) tetrafluoroborate hexahydrate, ₂, is a textbook example of the interplay between coordination chemistry, electronic effects, and supramolecular forces. The Jahn-Teller distorted octahedral [Cu(H₂O)₆]²⁺ cation and its stabilization within the lattice by a network of hydrogen bonds with BF₄⁻ anions provide a clear and detailed picture at the atomic level. The protocols and analyses presented in this guide offer a robust framework for researchers working with this compound, enabling a deeper understanding of its properties and a more informed application in scientific discovery.
References
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Vakulka, A., & Goreshnik, E. (2024). Copper(II) Tetrafluoroborate Hexahydrate: Preparation, Structure and Raman Spectrum. Journal of Chemical Crystallography, 54, 157–162. [Link]
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Wikipedia. (n.d.). Copper(II) tetrafluoroborate. [Link]
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ChemBK. (2024). copper(ii) tetrafluoroborate hexahydrate Cu(BF4)2.6(H2O). [Link]
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PubChem. (n.d.). Copper(2+) tetrafluoroborate--water (1/2/6). [Link]
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MDPI. (2021). Spectroscopic Insight into Tetrahedrally Distorted Square Planar Copper(II) Complex: XRD/HSA, Physicochemical, DFT, and Thermal Investigations. [Link]
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